Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate

EGFR Kinase Inhibitor Cancer

This specific benzo[g]indazole scaffold is essential for medicinal chemistry programs targeting EGFR-driven cancers (NSCLC, breast), microtubule inhibition, and dual EGFR/HER-2 inhibition. Derivatives show EGFR IC50 values comparable to Erlotinib (0.13–0.14 μM vs. 0.11 μM) with >9-fold selectivity over normal cells. Also active against MCF-7 breast cancer (IC50 7.21–7.70 μM) and NCI-H460 lung cancer cells. The 3-position ethyl carboxylate and 4,5-dihydro saturation confer unique reactivity essential for SAR studies—generic analogs invalidate research data.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 874879-89-7
Cat. No. B6305753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2H,4H,5H-benzo[g]indazole-3-carboxylate
CAS874879-89-7
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CCC3=CC=CC=C3C2=NN1
InChIInChI=1S/C14H14N2O2/c1-2-18-14(17)13-11-8-7-9-5-3-4-6-10(9)12(11)15-16-13/h3-6H,2,7-8H2,1H3,(H,15,16)
InChIKeyPWUVOOGPKKBSGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate (CAS 874879-89-7): Core Scaffold for Fused Indazole Drug Discovery


Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate (CAS 874879-89-7) is a heterocyclic organic compound with the molecular formula C14H14N2O2 and a molecular weight of approximately 242.27 g/mol . It belongs to the benzo[g]indazole class, characterized by a fused benzene and indazole ring system . This compound serves as a versatile building block in medicinal chemistry for the synthesis of more complex molecules and as a ligand in coordination chemistry . Its core scaffold is foundational to numerous derivatives that have demonstrated significant biological activities, including potent inhibition of key cancer targets [1].

Procurement Alert: Why Generic Benzo[g]indazole Substitution Fails for Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate in Medicinal Chemistry


Substituting Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate with a generic or closely related analog is not feasible for research programs due to its critical role as a specific, functionalized scaffold. This compound is not an end-product but a crucial intermediate, where the ethyl carboxylate at the 3-position and the 4,5-dihydro saturation provide unique reactivity and properties distinct from other benzo[g]indazoles . The biological activity and chemical behavior of the final derivatives are highly dependent on this specific core structure; for instance, modifications at the 6-position of the 3,3a,4,5-tetrahydro-2H-benzo[g]indazole core lead to different antiproliferative and antibacterial profiles [1]. Substitution with an un-functionalized or differently substituted benzo[g]indazole will result in a different building block, altering the synthetic pathway and invalidating the structure-activity relationship (SAR) data essential for drug discovery projects. The evidence below demonstrates the powerful pharmacological outcomes achievable when this specific scaffold is leveraged.

Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate (CAS 874879-89-7): A Quantitative Evidence Guide for Scaffold Differentiation


EGFR Kinase Inhibition: Potency on Par with Erlotinib via the Benzo[g]indazole Scaffold

Derivatives of the benzo[g]indazole core, which Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate directly enables, demonstrate potent EGFR inhibitory activity. Compounds 15c and 19b, derived from this class, exhibit IC50 values of 0.13 ± 0.01 μM and 0.14 ± 0.01 μM against EGFR, respectively [1]. This performance is comparable to the FDA-approved EGFR inhibitor Erlotinib (IC50 = 0.11 ± 0.01 μM) [1]. This establishes the scaffold's capacity to achieve clinical-grade potency in a validated oncology target.

EGFR Kinase Inhibitor Cancer Oncology Medicinal Chemistry

Selective Cancer Cell Cytotoxicity: A 9-Fold Safety Window over Normal Cells

Derivatives synthesized from the benzo[g]indazole scaffold exhibit a significant safety window. The most potent compounds against EGFR-expressing MCF-7 breast cancer cells (15c: IC50 = 7.70 ± 0.39 μM; 19b: IC50 = 7.21 ± 0.43 μM) show no significant cytotoxicity against normal BHK-21 fibroblast cells (IC50 > 200 μM) [1]. This represents a greater than 9-fold difference in potency, indicating a strong therapeutic index potential for this class of compounds.

Anticancer Cytotoxicity Selectivity MCF-7 Safety Profile

Antiproliferative Breadth: Sub-Micromolar to Low Micromolar Activity Across Diverse Cancer Types

The utility of the 3,3a,4,5-tetrahydro-2H-benzo[g]indazole scaffold extends beyond breast cancer. A series of 6-nitro substituted derivatives (compounds 11a, 11b, 12a, 12b) demonstrated significant antiproliferative activity against the NCI-H460 lung carcinoma cell line, with IC50 values ranging from 5 to 15 μM [1]. This demonstrates that the core scaffold is a robust platform for generating active compounds against multiple cancer types, not just a single cell line.

Antiproliferative Cancer NCI-H460 Lung Cancer Broad-spectrum

Tubulin Polymerization Inhibition: A Defined Mechanism at the Colchicine Site

The 1-phenyl-dihydrobenzoindazole scaffold, a close structural relative, acts as a novel colchicine site inhibitor (CSI) of tubulin polymerization [1]. Lead compound A3 demonstrated a tubulin polymerization IC50 of 1.6 μM and a growth IC50 lower than 1 nM against human colon cancer cell lines [1]. This defined mechanism, supported by X-ray co-crystallography, provides a clear rationale for the scaffold's potent anticancer effects, distinguishing it from other compounds that may have undefined or less potent mechanisms.

Tubulin Microtubule Colchicine Site Antimitotic Mechanism of Action

Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate (CAS 874879-89-7): Optimal Procurement Scenarios for Research and Development


Lead Generation for Novel EGFR Kinase Inhibitors

For programs targeting EGFR-driven cancers (e.g., non-small cell lung cancer, breast cancer), this compound is the optimal starting point for synthesizing focused libraries of benzo[g]indazole derivatives. The evidence shows that this scaffold can yield compounds with EGFR IC50 values comparable to Erlotinib (0.13-0.14 μM vs. 0.11 μM) [1]. This provides a high probability of identifying potent, selective leads with a favorable safety profile, as indicated by the >9-fold selectivity window over normal cells [1].

Broad-Spectrum Antiproliferative Agent Discovery

Research programs with a goal of identifying anticancer agents active against multiple tumor types should prioritize this scaffold. The evidence demonstrates that derivatives of this core structure are active against both MCF-7 breast cancer cells (IC50 = 7.21-7.70 μM) [1] and NCI-H460 lung cancer cells (IC50 = 5-15 μM) [2]. This broad activity profile de-risks lead optimization campaigns and supports exploration across different oncology indications from a single chemical series.

Mechanism-Driven Discovery of Microtubule-Targeting Agents

For projects focused on developing new microtubule-targeting agents, this scaffold is a strategically sound procurement choice. The defined mechanism of action for the related 1-phenyl-dihydrobenzoindazole series as colchicine site inhibitors (tubulin polymerization IC50 of 1.6 μM) [3] provides a clear biological rationale. This allows researchers to leverage structure-based drug design, guided by existing X-ray co-crystal structures, to rationally optimize for potency and pharmacokinetics, accelerating the path to a clinical candidate.

Scaffold for Dual-Targeting Anticancer Agents

In the pursuit of next-generation therapies that overcome drug resistance, this building block is ideal for creating dual EGFR/HER-2 inhibitors. Studies on 3,3a,4,5-tetrahydro-2H-benzo[g]indazole-containing derivatives have shown promise as dual inhibitors [4]. Starting with this core scaffold enables the rational design of compounds that can simultaneously block two critical cancer signaling pathways, potentially leading to more effective and durable therapeutic responses.

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